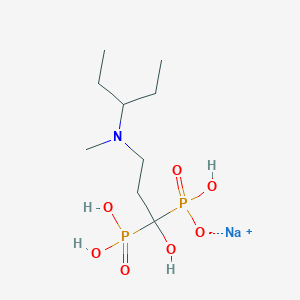
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the imidazole ring.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial or antifungal properties.
Medicine: Boronic acids are known to inhibit proteasomes, and this compound could be explored for its potential as a proteasome inhibitor in cancer therapy.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用机制
The mechanism of action of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, for example, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of proteasomes, leading to inhibition of proteasome activity. This can result in the accumulation of proteins within cells, ultimately inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole substituents.
(2-Phenyl-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the cyclopropyl group.
(2-Cyclopropylphenyl)boronic acid: Lacks the imidazole moiety.
Uniqueness
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl group and the imidazole moiety, which can impart distinct chemical and biological properties
属性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
(2-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-7-10(15-6-5-14-8-15)3-4-11(12)9-1-2-9/h3-9,16-17H,1-2H2 |
InChI 键 |
NNBHYYUYSWDENL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
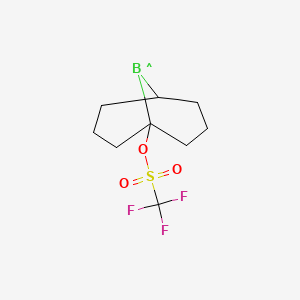
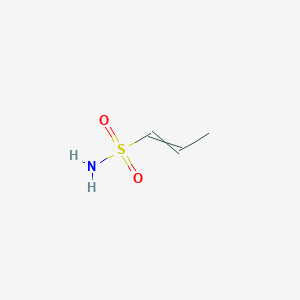
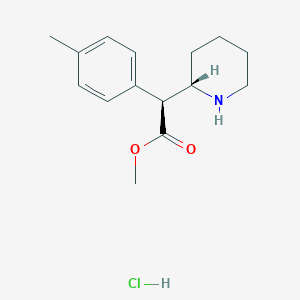


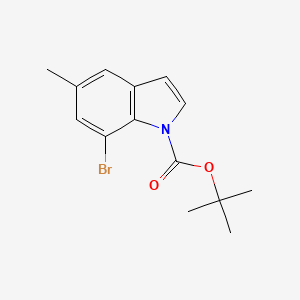
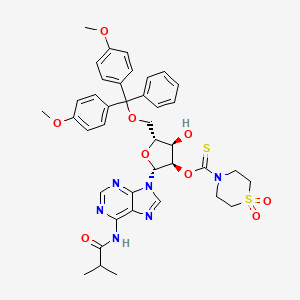
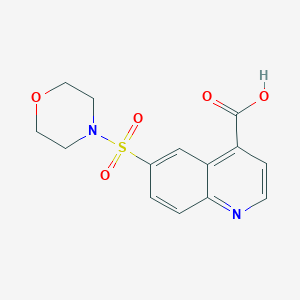
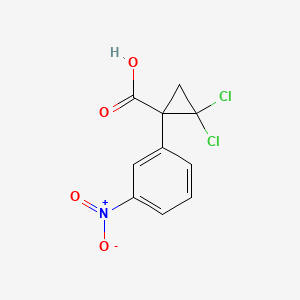
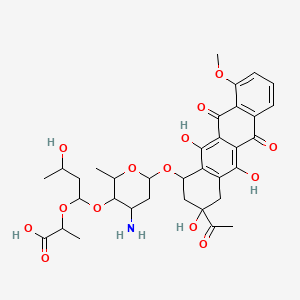

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
